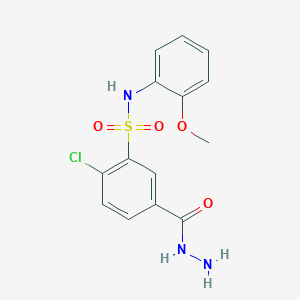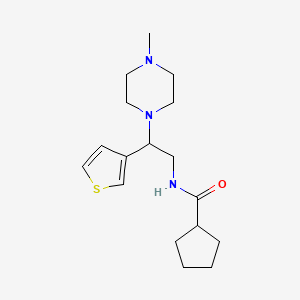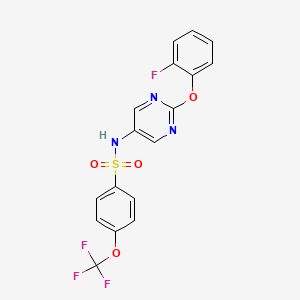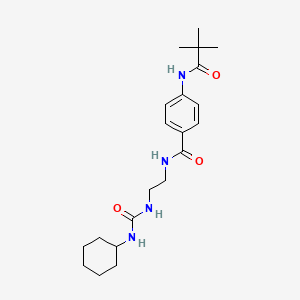
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are a nitrophenoxy group and two trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the nitrophenoxy group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, the phenoxy group, and the trifluoromethyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the nitro group could undergo reduction reactions, and the trifluoromethyl groups could participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl groups could affect the compound’s polarity and solubility .Applications De Recherche Scientifique
Polymer Synthesis and Properties
7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is instrumental in the synthesis of advanced polymers. Its derivatives, such as aromatic polyamides, exhibit remarkable solubility in aprotic solvents and form transparent, flexible films. These materials demonstrate high thermal stability, with glass transition temperatures up to 327°C and significant resistance to thermal degradation in both air and nitrogen atmospheres. This makes them suitable for high-performance applications where durability under extreme conditions is required (Yang & Chen, 1992).
Fluorinated Polyimides
The chemical structure of this compound facilitates the creation of fluorinated polyimides with exceptional solubility and film-forming capabilities. These polymers possess low moisture absorptions and dielectric constants, alongside impressive UV–vis absorption cutoff wavelengths, indicating potential for electronic and optical material applications. Their excellent thermal stability, with decomposition temperatures exceeding 530°C, underscores their suitability for advanced engineering applications (Chung et al., 2008).
Sensing and Detection Applications
Compounds derived from this compound have shown promise in the selective detection of nitroaromatic compounds (NACs), exploiting fluorinated metal-organic frameworks (MOFs). These structures, enhanced with trifluoromethyl groups and extended π-conjugated systems, are highly sensitive to phenolic NACs, especially 2,4,6-trinitrophenol (TNP), highlighting their potential in environmental monitoring and safety applications (Hu et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds such as 4-{[(1r,2s)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile have been shown to interact with the androgen receptor .
Biochemical Pathways
Related compounds have been shown to affect electron transport and phosphorylation in isolated spinach chloroplasts . This suggests that 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine might also interfere with similar biochemical pathways.
Pharmacokinetics
Similar compounds have shown variable absorption, protein binding, and elimination .
Orientations Futures
Propriétés
IUPAC Name |
7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFZRADBKHECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2747351.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)
![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)


![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
amino}benzoic acid](/img/structure/B2747366.png)